Product packaging for 4,5,6,7-Tetrahydro-2h-indazol-4-ol(Cat. No.:CAS No. 955406-79-8)

4,5,6,7-Tetrahydro-2h-indazol-4-ol

Cat. No.: B1398895
CAS No.: 955406-79-8
M. Wt: 138.17 g/mol
InChI Key: KMVPZFQPMBEGDF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-4-ol is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This tetrahydro-indazole derivative serves as a key synthetic intermediate for developing novel compounds with diverse biological activities. Research into closely related analogues has demonstrated substantial potential in immunology and cardiovascular therapeutics . In immunology research, the structurally similar compound BMT-1, a benzimidazole derivative based on a tetrahydro-indazole core, has been identified as a potential immunomodulatory agent . Studies show that BMT-1 inhibits the activity of H+/K+-ATPase (proton pumps) in activated T cells, leading to intracellular acidification and subsequent arrest of the cell cycle in the G0/G1 phase. This mechanism effectively inhibits T-cell proliferation without inducing toxicity, presenting a promising pathway for developing new immunosuppressive therapies . Furthermore, indazole derivatives are extensively investigated for their applications in cardiovascular disease research . Various synthetic indazole compounds have shown efficacy in experimental models for conditions such as hypertension, myocardial ischemia-reperfusion injury, and ventricular hypertrophy. For instance, the indazole-based calmodulin antagonist DY-9760e has demonstrated cardioprotective effects by inhibiting the degradation of structural proteins like fodrin and dystrophin during ischemic injury . The indazole ring system is a privileged structure in drug discovery, forming the core of several therapeutic agents and candidates due to its ability to interact with diverse enzymatic targets . This product is provided for research purposes as a valuable building block for synthesizing novel molecules for biological screening and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1398895 4,5,6,7-Tetrahydro-2h-indazol-4-ol CAS No. 955406-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVPZFQPMBEGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5,6,7 Tetrahydro 2h Indazol 4 Ol and Its Analogs

Direct Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol

Direct synthetic routes to this compound often involve the formation of the pyrazole (B372694) ring onto a pre-existing six-membered carbocyclic ring. These methods are valued for their efficiency in building the target molecule from readily available starting materials.

A primary and classical method for constructing the tetrahydroindazole (B12648868) core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This approach is an adaptation of the well-known Knorr pyrazole synthesis. youtube.comjk-sci.com In the context of this compound, the synthesis typically starts with a 2-functionalized cyclohexan-1,3-dione.

The reaction involves the cyclocondensation of a suitable cyclohexane-1,3-dione derivative with hydrazine hydrate (B1144303) or a substituted hydrazine. For instance, reacting 2-(hydroxymethylene)cyclohexanone derivatives with phenylhydrazine (B124118) can yield 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives. researchgate.net The general mechanism proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring fused to the cyclohexane (B81311) backbone. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

The choice of reactants and conditions can influence the regioselectivity of the final product, particularly when unsymmetrical dicarbonyls or substituted hydrazines are used. For example, the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate has been shown to produce novel 4,5,6,7-tetrahydro-2H-indazole derivatives. researchgate.net Similarly, the reaction of 4-substituted cyclohexanones can be used to prepare 5-substituted 4,5,6,7-tetrahydroindoles via a Paal-Knorr type synthesis with ammonia, a principle that is extended to indazoles by using hydrazine. umn.eduwjarr.com

Nucleophilic addition reactions provide another versatile route to the pyrazole core of tetrahydroindazoles. A notable example involves the use of β-ketothioamides as precursors. These can be prepared from 1,3-dielectrophilic β-oxodithioesters, which react with primary or cyclic aliphatic amines to form the corresponding β-oxothioamides.

These intermediates can then be directly converted into 5-aminopyrazoles by treatment with aromatic hydrazines, often in the presence of a catalytic amount of acid. beilstein-journals.org This process is regioselective. When this chemistry is applied to cyclic β-oxodithioesters, it can lead to the formation of 3,4-fused pyrazoles, which is the core structure of tetrahydroindazole derivatives. beilstein-journals.org The sequence involves the initial formation of the β-oxothioamide followed by a cyclocondensation with hydrazine, where the sulfur atom is displaced to form the heterocyclic ring.

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. researchgate.netmdpi.comrsc.orgub.edu These strategies are highly atom-economical and can generate diverse molecular scaffolds from simple starting materials. For the synthesis of tetrahydroindazole derivatives, MCRs typically involve the one-pot reaction of a cyclic dione (B5365651) (like dimedone, a derivative of cyclohexanone), an aldehyde, and a hydrazine.

One such approach involves a pseudo-five-component synthesis where β-ketoesters and hydrazines first form pyrazolones. beilstein-journals.org These can then react further in the same pot. Another strategy involves the reaction between ninhydrin (B49086) (a cyclic 1,3-dione analog), malononitrile, and various diamines in water to produce complex heterocyclic systems. researchgate.net The principles of MCRs can be extended to synthesize pyrazole derivatives by reacting a β-keto ester, hydrazine, an aromatic aldehyde, and a pyridinium (B92312) salt in one pot. researchgate.net A greener approach for the related 4-oxo-4,5,6,7-tetrahydroindole derivatives has been achieved through a three-component reaction of dimedone, phenacyl bromide, and a primary amine in water, highlighting the potential for similar strategies in tetrahydroindazole synthesis. researchgate.net These methods offer significant advantages in terms of operational simplicity and reduced waste generation. nih.govnih.gov

General Synthetic Approaches to 4,5,6,7-Tetrahydroindazole Derivatives

Broader synthetic strategies for the tetrahydroindazole family encompass a range of modern organic reactions, including cycloadditions and transition metal-catalyzed processes. These methods often provide access to a wider array of substituted analogs that may be difficult to obtain through classical condensation routes.

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems with high stereocontrol. The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is particularly relevant for synthesizing the five-membered pyrazole ring. uchicago.edunih.govyoutube.com

In this context, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocycle. A notable application is the reaction of arynes with sydnones, which function as cyclic 1,3-dipoles. This reaction proceeds via a [3+2] dipolar cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide to yield 2H-indazoles under mild conditions. nih.gov Another important variation involves the reaction of arynes with diazo compounds. Readily available N-tosylhydrazones can generate diazo compounds in situ, which then react with arynes to afford 3-substituted indazoles. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org The application of these methods to cyclic alkenes or by using functionalized arynes that contain a latent cyclohexene (B86901) ring allows for the construction of tetrahydroindazole skeletons. The intramolecular version of the nitrile oxide cycloaddition (INOC) has also been employed as a key step in synthesizing novel tetrahydroisoxazoloindazoles, demonstrating the utility of cycloaddition strategies in building complex fused systems. researchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways through C-H activation, cross-coupling, and cyclization reactions. mdpi.comnih.gov These methods provide highly efficient and regioselective routes to indazole derivatives.

Rhodium(III)-catalyzed C-H bond activation of azobenzenes followed by addition to aldehydes and subsequent cyclization is an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org Cooperative Rh(III)/Cu(II) catalysis has also been used for the synthesis of 1H-indazoles from aryl imidates and organoazides, involving sequential C-N and N-N bond formation. researchgate.net Similarly, cobalt(III)-catalyzed C-H bond functionalization of azobenzenes and their addition to aldehydes provides a cost-effective, one-step synthesis of N-aryl-2H-indazoles. nih.gov

Palladium catalysts are also widely used. For instance, Pd-catalyzed intramolecular C-H arylation has been used to synthesize condensed pyrroloindole structures from N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone. nih.gov These catalytic systems demonstrate high functional group tolerance and provide access to a wide variety of substituted indazoles and their saturated analogs, often under mild reaction conditions. researchgate.net

Transition Metal-Catalyzed Processes

Rhodium(III)-Catalyzed C–H Activation and Annulation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the construction of heterocyclic compounds. researchgate.net This strategy typically involves the use of a directing group to guide the metal catalyst to a specific C–H bond, which is then cleaved and functionalized. In the context of tetrahydroindazole synthesis, this methodology can be envisioned through the reaction of arylhydrazines with alkynes or diazo compounds. researchgate.netnih.gov The process involves the C-H activation of a directing group-containing hydrazine, followed by annulation with a coupling partner like an alkyne, leading to the fused heterocyclic system. nih.govresearchgate.net While direct synthesis of this compound using this method is not extensively documented in the provided results, the synthesis of related N-heterocyclic compounds such as indoles, carbazoles, and isoquinolones through Rh(III)-catalyzed C-H activation/annulation cascades demonstrates the high potential and applicability of this approach. researchgate.netresearchgate.netrsc.org The reactions are known for their high efficiency, broad functional group tolerance, and often proceed under mild conditions. rsc.orgnih.gov

Table 1: Overview of Rh(III)-Catalyzed Annulation Reactions for N-Heterocycle Synthesis

Reactant 1 Reactant 2 Product Type Key Features
Arylhydrazine Alkyne Indazole/Pyrrolopyridazine Dual C-H activation and alkyne insertion. nih.gov
N-carbamoylindole CF3-imidoyl sulfoxonium ylide Pyrimidoindolone Divergent synthesis via C-H activation/annulation. researchgate.net
N-iminopyridinium ylide Alkyne / Diazo compound Isoquinolone / Isocoumarin Acts as an internal oxidant or leaving group. rsc.org
Palladium-Catalyzed Cyclizations and Aminations

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of C-C and C-N bonds. For the synthesis of tetrahydroindazoles, palladium-catalyzed reactions such as intramolecular aminations or Heck-type cyclizations are highly relevant. These reactions can construct the pyrazole ring onto a pre-existing cyclohexane framework. For instance, a suitably functionalized γ-hydroxy internal alkene on a cyclohexane ring can react with an aryl bromide in the presence of a palladium catalyst to form a 2,1'-disubstituted tetrahydrofuran (B95107), showcasing a relevant cyclization mechanism that could be adapted for tetrahydroindazoles. nih.gov

Key palladium-catalyzed processes applicable to heterocycle synthesis include:

Heck Reaction : The coupling of a vinyl halide with an alkene, which can be applied intramolecularly to form cyclic structures. organic-chemistry.org

Buchwald-Hartwig Amination : A cross-coupling reaction forming a C-N bond between an aryl halide/triflate and an amine, which can be used to form the N-aryl bond in N-aryltetrahydroindazoles.

Reductive Cyclization : Intramolecular cyclization of compounds like bromochalcones can be achieved using palladium catalysis to form indanones, a strategy adaptable for related heterocyclic systems. thieme-connect.de

The development of highly active palladium-phosphine complexes and the use of micellar catalysis in water are pushing the boundaries of this field, allowing for reactions at very low catalyst loadings (ppm levels) and enhancing the sustainability of these synthetic methods. youtube.com

Copper-Catalyzed Methods

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of N-heterocycles. These methods are particularly well-suited for C-N bond formation. The synthesis of tetrahydroindazole derivatives can be achieved through copper-catalyzed condensation and cyclization reactions. For example, a one-pot reaction involving a suitable dicarbonyl compound and a hydrazine derivative in the presence of a copper catalyst like Cu(OAc)2 or Cu(OTf)2 can yield the indazole core. nih.gov Microwave irradiation has been shown to drastically reduce reaction times for these copper-catalyzed transformations. nih.gov

Coordination studies have shown that 4,5,6,7-tetrahydro-1H-indazole readily forms stable complexes with copper(II) salts, resulting in structures like trans-[CuCl₂(H-Ind)₄] and trans-[Cu(CH₃COO)₂(H-Ind)₂]. tandfonline.com This affinity underscores the suitability of copper as a catalyst for reactions involving the tetrahydroindazole scaffold. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have also been used for the α-C−H amination of cyclic ethers with indole/carbazole derivatives, a strategy that highlights copper's ability to facilitate the formation of C-N bonds under oxidative conditions. researchgate.net

Oxidative Cyclization Reactions

Oxidative cyclizations are crucial transformations in the biosynthesis of many natural products and have been adapted for synthetic organic chemistry. nih.gov These reactions create cyclic structures from acyclic precursors through an oxidation step that triggers ring formation. This can occur via various mechanisms, including radical or cationic intermediates. nih.gov

In the context of tetrahydroindazole synthesis, an oxidative cyclization could involve the oxidation of a cyclohexanone (B45756) hydrazone. The oxidation would generate a reactive intermediate that subsequently cyclizes to form the pyrazole ring. For instance, the use of reagents like Bobbitt's Salt (an oxoammonium salt) has been explored for the oxidative cyclization of tryptamine (B22526) derivatives to form pyrroloindolines, demonstrating a relevant synthetic strategy. syr.edu Transition metals such as ruthenium can also mediate oxidative cyclizations, for example, converting 1,5-dienes into tetrahydrofuran-diols, showcasing the power of metal-oxo species in forming heterocyclic rings. nih.gov

Electrochemical Synthesis Routes

Electrochemical synthesis represents a green and powerful approach in modern organic chemistry, often avoiding the need for stoichiometric chemical oxidants or reductants. Electrochemical methods can be applied to the synthesis of five-membered azaheterocycles through [4+1] cyclization strategies. rsc.org A plausible electrochemical route to tetrahydroindazoles could involve a one-pot process where a precursor alcohol is first oxidized at the anode to generate an aldehyde in situ. This aldehyde then condenses with a hydrazine, and the resulting intermediate undergoes an electrochemically-driven cyclization to afford the final heterocyclic product. Such methods have been successfully employed for synthesizing imidazoles and oxazolines from alcohols and appropriate amine precursors in an undivided cell using platinum electrodes. rsc.org The optimization of electrolytes, solvents, and redox mediators is crucial for achieving high yields in these transformations. rsc.org

Starting Materials and Precursors for Tetrahydroindazole Synthesis

The choice of starting material is fundamental to the successful synthesis of the target molecule. Cyclohexanone derivatives are the most common and versatile precursors for constructing the 4,5,6,7-tetrahydro-2H-indazole core.

Utilization of Cyclohexanone Derivatives

The six-membered carbocyclic ring of the tetrahydroindazole system is typically derived from a functionalized cyclohexane. The strategic placement of carbonyl groups or other functionalities on the cyclohexane ring dictates the pathway for the subsequent annulation of the pyrazole ring.

1,3-Cyclohexanediones : These are perhaps the most widely used precursors. wikipedia.orgguidechem.com The reaction of a 1,3-cyclohexanedione (B196179) with a hydrazine hydrate or a substituted hydrazine is a classic and efficient method to form the tetrahydroindazolone skeleton. rsc.org For example, 2-acyl-5,5-dimethylcyclohexane-1,3-diones react with arylhydrazines to produce 3-alkyl-1-aryl-6,7-dihydro-6,6-dimethylindazol-4(5H)-ones. rsc.org Similarly, 5-substituted cyclohexane-1,3-diones are used to synthesize C6-modified tetrahydroindazoles. nih.gov This reaction proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The resulting indazolone can then be reduced to the target this compound. 1,3-Cyclohexanedione itself is readily prepared by the semi-hydrogenation of resorcinol. wikipedia.org

2-Oxocyclohexane-1-carbonitrile : This precursor contains both a ketone and a nitrile group. achemblock.comnih.gov The reaction with hydrazine involves the carbonyl group for the initial condensation, followed by cyclization involving the nitrile group to form the pyrazole ring, yielding an amino-substituted indazole.

2-Benzoylcyclohexanone (B1331447) : As a β-dicarbonyl compound, 2-benzoylcyclohexanone offers two reactive carbonyl sites for condensation with hydrazines. sigmaaldrich.com The differential reactivity between the cyclic ketone and the benzoyl ketone can be exploited to control the regioselectivity of the cyclization, leading to the formation of specific N-phenyl or C-phenyl substituted tetrahydroindazole isomers.

Table 2: Examples of Cyclohexanone Derivatives as Precursors for Tetrahydroindazoles

Precursor CAS Number Key Reaction Product Type Reference
1,3-Cyclohexanedione 504-02-9 Condensation with hydrazine Tetrahydroindazol-4-one rsc.org
2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione 4341-33-9 Reaction with 2-hydrazinopyridine N-pyridinyl-tetrahydroindazolone nih.gov
2-Oxocyclohexane-1-carbonitrile 4513-77-3 Reaction with hydrazine Amino-tetrahydroindazole achemblock.comnih.gov
Substituted Cyclohexanone Hydrazones N/A Vilsmeier-Haack Reaction Formylated Tetrahydroindazoles eurekaselect.comresearchgate.net

Application of Hydrazines and their Derivatives

The reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its substituted derivatives is a cornerstone in the formation of the pyrazole ring within the tetrahydroindazole scaffold. This classical condensation reaction provides a direct route to the desired heterocyclic system.

Hydrazine hydrate is a common reagent for this transformation. For instance, novel 4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized through the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate. researchgate.net This approach leverages a pre-formed cyclohexanone derivative to build the indazole core. Another example involves the reaction between 2-oxocyclohexanecarbonitrile (B1296243) and methylhydrazine to produce 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, demonstrating the utility of functionalized cyclohexane precursors. chemicalbook.com

Substituted hydrazines, particularly arylhydrazines, are frequently used to install a substituent on one of the nitrogen atoms of the indazole ring directly during the cyclization step. This method has been applied to the synthesis of two distinct series of compounds: 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids. These were prepared via the condensation of a phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate. researchgate.net However, the choice of substituted hydrazine can influence the reaction's outcome. In one study, the reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine resulted in the formation of hydrazones as the final products, rather than the expected cyclized indazoles. researchgate.net

The table below summarizes representative reactions involving hydrazines for the synthesis of tetrahydroindazole analogs.

Starting Material(s)Hydrazine DerivativeProductReference
N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamidesHydrazine hydrateNovel 4,5,6,7-tetrahydro-2H-indazole derivatives researchgate.net
2-OxocyclohexanecarbonitrileMethylhydrazine2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine chemicalbook.com
2-(Hydroxymethylene)cyclohexanone-4-carboxylatePhenylhydrazine1-Aryl- and 2-Aryl-4,5,6,7-tetrahydro-1H/2H-indazole-5-carboxylic acids researchgate.net
4-Oxocyclo-hexane-1,3-dicarboxamidesPhenylhydrazineHydrazones (not indazoles) researchgate.net

Control of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted tetrahydroindazoles often presents challenges in controlling both regioselectivity and stereoselectivity, which are critical for determining the final properties of the molecule.

Regioselectivity in indazole synthesis primarily concerns the position of substitution on the pyrazole ring nitrogens, leading to the formation of N-1 and N-2 isomers. The distribution of these regioisomers is highly dependent on reaction conditions, the nature of the substituents on the indazole core, and the electrophile used in alkylation reactions. nih.govbeilstein-journals.org

Studies on the N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent plays a pivotal role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity. nih.gov The electronic and steric properties of substituents on the indazole ring also exert significant influence. For instance, indazoles with substituents at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to yield excellent N-2 regioselectivity. nih.gov

Furthermore, the regioselectivity of glycosylation reactions on indazoles can be directed by thermodynamic versus kinetic control. The N-1 regioisomers are typically the thermodynamically more stable product, favored by longer reaction times, while the N-2 isomer can be obtained as the major product under kinetic control with shorter reaction times. nih.gov The condensation between a phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate can also lead to a mixture of 1-aryl and 2-aryl isomers, highlighting the inherent challenge in controlling this aspect during the initial ring formation. researchgate.net

Reaction TypeKey Factors Influencing RegioselectivityPredominant IsomerReference
N-AlkylationBase/Solvent System (e.g., NaH in THF)N-1 nih.gov
N-AlkylationC-7 Electron-withdrawing substituents (-NO₂, -CO₂Me)N-2 nih.gov
GlycosylationThermodynamic Control (longer reaction time)N-1 nih.gov
GlycosylationKinetic Control (shorter reaction time)N-2 nih.gov
CyclocondensationPhenylhydrazine + 2-(hydroxymethylene)cyclohexanone-4-carboxylateMixture of N-1 and N-2 researchgate.net

Stereoselectivity becomes a factor when a chiral center is present, such as the hydroxyl group at the C-4 position in this compound. The spatial orientation of this group can significantly impact biological activity. For example, the X-ray cocrystal structure of (R)-HZ05, a tetrahydroindazole-based inhibitor, with its target enzyme highlights the importance of a specific stereoisomer for effective binding. acs.org Achieving stereocontrol often requires the use of chiral starting materials, auxiliaries, or catalysts. Diastereoselective allylation and propargylation of chiral N-tert-butanesulfinyl imines represent a key strategy in the stereoselective synthesis of certain nitrogen-containing heterocycles, a principle that could be adapted for the synthesis of chiral tetrahydroindazole precursors. ua.es

Green Chemistry and Sustainable Synthetic Procedures

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds, including tetrahydroindazoles. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A greener approach for the synthesis of related 4-oxo-4,5,6,7-tetrahydroindole derivatives has been achieved through a three-component reaction in water, mediated by a solid-supported acid catalyst (Wang-OSO₃H). researchgate.net Another environmentally friendly method involves the use of β-cyclodextrin as a catalyst for a three-component reaction in water under neutral conditions, which also allows for the recovery and recycling of the catalyst. researchgate.net Visible light-mediated multicomponent reactions in ethanol-water mixtures at room temperature have also been described for similar scaffolds. researchgate.net These examples demonstrate the potential for developing water-based syntheses for this compound.

Grindstone Technique: Mechanochemistry, particularly the grindstone technique (manual grinding with a mortar and pestle), offers a solvent-free approach to chemical synthesis. chowgules.ac.inmedcraveonline.com This method provides the necessary activation energy through friction, leading to efficient mixing and close contact between reactants on a molecular scale. medcraveonline.com Grindstone chemistry is often characterized by high reaction rates, high yields, reduced pollution, and operational simplicity, as it frequently eliminates the need for external heating and organic solvents. medcraveonline.comnih.gov This technique has been successfully used for various multicomponent reactions to create heterocyclic compounds, including spiro derivatives and octahydroquinazolinones, often without the need for a catalyst. nih.govorientjchem.org The reaction is typically monitored by TLC, and the solid product can often be purified by simple recrystallization. orientjchem.org This solvent-free methodology represents a promising and highly sustainable alternative to traditional solution-phase synthesis for preparing this compound and its derivatives.

Green Chemistry ApproachDescriptionAdvantagesReference
Water-Mediated SynthesisUsing water as the reaction solvent, often with recyclable catalysts like β-cyclodextrin.Non-toxic, non-flammable, environmentally benign, catalyst can be recycled. researchgate.net
Grindstone ChemistrySolvent-free reaction conducted by grinding solid reactants together in a mortar and pestle.Environmentally friendly, high atom economy, rapid, high yields, energy efficient. chowgules.ac.inmedcraveonline.comnih.govorientjchem.org
Green SolventsUse of less hazardous solvents, such as polyethylene (B3416737) glycol (PEG).Reduced toxicity and environmental impact compared to traditional organic solvents. organic-chemistry.org

Chemical Transformations and Reactivity of the 4,5,6,7 Tetrahydro 2h Indazol 4 Ol Scaffold

Reactions Involving the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position of the 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold is a key site for chemical modification. Its reactivity is analogous to that of typical secondary alcohols, allowing for a range of transformations that can be used to introduce new functional groups and modulate the molecule's properties.

One of the most common reactions of the C-4 hydroxyl group is oxidation to the corresponding ketone, yielding a 4,5,6,7-tetrahydro-2H-indazol-4-one derivative. This transformation can be achieved using a variety of standard oxidizing agents. The choice of oxidant will depend on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Another important set of reactions involves the substitution of the hydroxyl group. Since the hydroxyl group is a poor leaving group, it typically needs to be activated first. This can be achieved by protonation in a strong acid, which converts the -OH group into a much better leaving group, -OH2+. libretexts.org However, this method is often limited to substrates that can withstand strongly acidic conditions.

A more general approach is to convert the hydroxyl group into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). libretexts.org These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions. This two-step sequence allows for the introduction of various functionalities at the C-4 position with a high degree of control.

The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a base. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to convert the hydroxyl group into an ether linkage, although this typically requires deprotonation of the alcohol with a strong base to form the alkoxide.

The reactivity of the hydroxyl group is crucial for the synthesis of diverse derivatives. For instance, the antioxidant properties of some related heterocyclic compounds have been shown to be significantly influenced by the presence and position of hydroxyl groups. nih.gov

Derivatization Strategies at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold offers multiple opportunities for derivatization. The substitution pattern at these nitrogens can significantly influence the biological activity and physicochemical properties of the resulting compounds. Indazole itself exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being more stable. nih.gov

Alkylation and acylation are common strategies for functionalizing the indazole nitrogens. These reactions typically lead to a mixture of N1 and N2 substituted products, and the regioselectivity can be influenced by the reaction conditions, the nature of the electrophile, and the substituents already present on the indazole ring.

Direct alkylation of 2H-indazoles can be achieved using aldehydes under metal-free conditions, providing a regioselective route to N2-alkylated products. researchgate.net Similarly, direct radical alkylation using substituted Hantzsch esters as radical reservoirs has been reported. rsc.org For 1H-indazoles, N2-alkylation can be selectively achieved using various alkyl 2,2,2-trichloroacetimidates in the presence of a promoter like trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org

Acylation of 2H-indazoles can also be performed directly using aldehydes under metal-free conditions. researchgate.net Friedel-Crafts acylation is another powerful method for introducing acyl groups onto the aromatic part of the indazole ring, though it can also occur at the nitrogen atoms under certain conditions. nih.govyoutube.com The reaction of 1,5,6,7-tetrahydro-4H-indazol-4-ones with various acyl chlorides often results in a mixture of N1 and N2 acylated isomers. nih.gov

The table below summarizes some examples of alkylation and acylation reactions on indazole systems.

Reaction TypeSubstrateReagents and ConditionsProduct(s)YieldReference
Alkylation2H-IndazoleAliphatic aldehyde, DTBP, Chlorobenzene, 120 °CN2-Alkyl-2H-indazoleHigh researchgate.net
Acylation2H-IndazoleAromatic aldehyde, DTBP, Chlorobenzene, 120 °CN2-Acyl-2H-indazoleHigh researchgate.net
Alkylation1H-IndazoleAlkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)22-Alkyl-2H-indazoleGood organic-chemistry.org
Acylation1,5,6,7-Tetrahydro-4H-indazol-4-oneR-COCl, Et3N, CH2Cl2Mixture of N1 and N2 isomers- nih.gov

This table is interactive. You can sort and filter the data.

The position of the substituent on the indazole nitrogen (N1 or N2) can have profound implications for the molecule's biological activity and its further synthetic utility. For example, in the development of human neutrophil elastase (HNE) inhibitors based on a 1,5,6,7-tetrahydro-4H-indazol-4-one core, both N1 and N2 isomers were obtained and characterized. nih.gov The separation and individual testing of these isomers are often necessary to identify the more active regioisomer.

The electronic nature of the substituent on the nitrogen atoms can also influence the reactivity of the entire scaffold. For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been shown to preferentially form N1-CH2OH derivatives. nih.gov The presence of nitro groups on the benzene (B151609) ring of the indazole can affect the reaction outcome. nih.gov

Furthermore, the synthetic route chosen can dictate the N-substitution pattern. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, leads to the formation of 2H-indazoles, where the substituent from the primary amine is located at the N2 position. organic-chemistry.org

Modifications of the Fused Tetrahydrocyclohexane Ring

The fused tetrahydrocyclohexane ring of the this compound scaffold provides a non-aromatic, flexible portion of the molecule that can be chemically modified. Besides the reactions of the C-4 hydroxyl group, other positions on this ring can also be functionalized.

For the related 4,5,6,7-tetrahydroindol-4-one system, regioselective α-formylation of the ketone functionality at the C-5 position has been reported. nih.gov This suggests that the C-5 position of the 4,5,6,7-tetrahydro-2H-indazol-4-one, obtained after oxidation of the C-4 alcohol, could be a site for enolate-based reactions, allowing for the introduction of various electrophiles.

The synthesis of some 4,5,6,7-tetrahydro-2H-indazole derivatives involves the initial construction of a substituted cyclohexane (B81311) ring, which is then cyclized with a hydrazine (B178648) derivative to form the indazole core. researchgate.net This approach allows for the introduction of substituents on the cyclohexane ring prior to the formation of the heterocyclic system.

Furthermore, reactions that affect the stereochemistry of the cyclohexane ring, such as catalytic hydrogenation or the introduction of chiral centers, can be important for developing stereoisomerically pure compounds with specific biological activities.

Functionalization of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle that is relatively resistant to oxidation but can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents and the nitrogen atoms. In the context of the this compound scaffold, the pyrazole ring can be functionalized to introduce additional diversity.

The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloadditions. nih.gov While the indazole scaffold is already formed, some of these principles can be applied to its functionalization.

For instance, direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic rings. A convenient strategy for the direct synthesis of 3-substituted-2H-indazole derivatives involves a silver-catalyzed radical reaction with 1,3-dicarbonyl compounds. researchgate.net This method allows for the introduction of a dicarbonyl moiety at the C-3 position of the pyrazole ring.

The table below provides examples of functionalization reactions on the pyrazole ring of indazole systems.

Reaction TypeSubstrateReagents and ConditionsProductYieldReference
C3-Dicarbonylation2H-Indazole1,3-Dicarbonyl compound, AgNO3/Na2S2O83-(1,3-Dicarbonyl)-2H-indazoleup to 82% researchgate.net
C3-Alkoxylation2H-IndazoleAlcohol, Mes-Acr+ClO4-, Selectfluor, N2 atmosphereC3-Alkoxylated 2H-indazoleHigh researchgate.net
Fluorination2H-IndazoleN-fluorobenzenesulfonimide (NFSI), WaterFluorinated 2H-indazoleGood organic-chemistry.org

This table is interactive. You can sort and filter the data.

Ring Expansion and Contraction Reactions of the Scaffold

Ring expansion and contraction reactions offer pathways to novel heterocyclic systems by altering the size of the fused rings. wikipedia.orguchicago.edu While specific examples for the this compound scaffold are not extensively reported, the functional groups present suggest the possibility of such transformations.

Ring expansion reactions can potentially be initiated from the C-4 hydroxyl group. For example, a Tiffeneau–Demjanov-type rearrangement could be envisaged. This would involve the conversion of the C-4 alcohol to a leaving group and subsequent treatment with a reagent that generates a carbocation, which could then trigger a ring expansion of the six-membered ring to a seven-membered ring. Another possibility is the Buchner ring expansion, which is used to convert arenes to cycloheptatrienes, though its applicability to the pyrazole part of the indazole would need investigation. wikipedia.org

Ring contraction of the tetrahydrocyclohexane ring could also be a possibility. The Favorskii rearrangement, for instance, is a well-known method for the contraction of cyclic α-halo ketones. If the C-4 alcohol is first oxidized to a ketone and then halogenated at the C-5 position, treatment with a base could induce a ring contraction to a five-membered cyclopentane (B165970) ring fused to the indazole core. Cationic rearrangements, such as pinacol-type rearrangements, can also lead to ring contractions. wikipedia.org

Nucleophile-induced ring contractions have also been observed in related fused heterocyclic systems, such as the transformation of pyrrolo[2,1-c] researchgate.netuchicago.edubenzothiazines into pyrrolo[2,1-b] researchgate.netwikipedia.orgbenzothiazoles. nih.gov This suggests that under specific conditions, the tetrahydroindazole (B12648868) scaffold might undergo similar skeletal reorganizations.

Isomerism and Tautomerism in 4,5,6,7 Tetrahydro 2h Indazol 4 Ol and Its Derivatives

1H- and 2H-Tautomerism within the Tetrahydroindazole (B12648868) System

The tetrahydroindazole core, a fusion of a pyrazole (B372694) and a cyclohexane (B81311) ring, is characterized by annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole moiety. This results in two primary tautomeric forms: the 1H-tautomer and the 2H-tautomer. nih.gov In the 1H-tautomer, the proton is attached to the N1 position, while in the 2H-tautomer, it resides on the N2 position. nih.gov The equilibrium between these two forms is a dynamic process influenced by various internal and external factors. While many indazole derivatives favor the 1H-tautomer, the 2H form can become more stable in certain cases. nih.gov

Theoretical and Experimental Studies on Tautomeric Preferences

Both theoretical calculations and experimental observations have been employed to determine the relative stabilities of tautomers in the tetrahydroindazole system. Computational studies on closely related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives provide significant insight. doaj.org These studies, using methods ranging from semiempirical AM1 to density functional theory (B3LYP/6-31G**), have shown that the energy differences between the 1H and 2H tautomers are often very small, typically within a few kilojoules per mole. nih.govresearchgate.net

For instance, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, experimental data from NMR spectroscopy in a DMSO-d6 solution indicated that the 2H-tautomer is slightly more stable than the 1H-tautomer by approximately 0.5 kJ/mol. researchgate.net Computational models were able to reproduce this experimental finding, predicting a small energy difference that favors the 2H form. nih.govresearchgate.net These studies consistently find that tautomeric forms involving an OH group (where the pyrazole ring loses aromaticity) are significantly less stable and thus unfavorable. nih.gov

Table 1: Calculated Relative Stabilities of Tautomers in Substituted 1,5,6,7-Tetrahydro-4H-indazol-4-ones

CompoundSubstituentsCalculation MethodMost Stable TautomerEnergy Difference (1H vs. 2H) (kJ/mol)
1 NoneHF/6-31G 1H2.59
2 6,6-dimethylHF/6-31G1H2.05
3 3-methylHF/6-31G 2H-2.03
4 3,6,6-trimethylHF/6-31G2H-1.89

Data sourced from theoretical calculations. Negative energy difference indicates the 2H tautomer is more stable. researchgate.net

Influence of Substituents and Reaction Conditions on Tautomeric Equilibrium

The delicate balance between the 1H and 2H tautomers can be shifted by the electronic nature of substituents on the ring and by the surrounding reaction conditions. mdpi.com

Substituent Effects:

Electronic Nature: The presence of substituents can alter the electron density at the nitrogen atoms, thereby influencing which one more favorably accepts the proton. Theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones show that unsubstituted and 6,6-dimethyl derivatives favor the 1H tautomer. nih.gov However, the introduction of a methyl group at the 3-position (adjacent to N2) shifts the equilibrium, making the 2H tautomer more stable. nih.govresearchgate.net In other heterocyclic systems, electron-donating groups tend to shift the equilibrium toward one form, while electron-withdrawing groups shift it toward the other. mdpi.comnih.gov

Steric Hindrance: Bulky substituents can create steric strain that favors one tautomeric form over another. nih.gov

Reaction Conditions:

Solvent Polarity: The polarity of the solvent plays a crucial role in tautomeric equilibria. nih.govnih.gov More polar solvents tend to stabilize the tautomer with the larger dipole moment. vanderbilt.edu For some heterocyclic compounds, a change in solvent can significantly alter the ratio of tautomers present at equilibrium. nih.govresearchgate.net In some cases, intermolecular hydrogen bonding with protic solvents can stabilize a specific tautomer. nih.gov

pH and Catalysis: The interconversion between tautomers is often an acid-catalyzed process. vanderbilt.edu The presence of acid can accelerate the rate at which equilibrium is reached.

Positional Isomerism (e.g., 4,5,6,7-Tetrahydro-2H-indazol-4-ol vs. 4,5,6,7-Tetrahydro-2H-indazol-7-ol)

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of a substituent on the core structure. In the tetrahydroindazole system, the hydroxyl group (-OH) can be attached to different carbon atoms of the saturated six-membered ring.

A clear example is the comparison between This compound and 4,5,6,7-Tetrahydro-2H-indazol-7-ol . uni.lu Both have the molecular formula C₇H₁₀N₂O, but the connectivity is different. In the former, the hydroxyl group is at the C4 position, while in the latter, it is located at the C7 position. uni.lu This difference in the location of the functional group leads to distinct chemical and physical properties for each isomer. The synthesis of specific positional isomers can often be challenging and may depend heavily on the chosen reaction pathway and starting materials. rsc.orgrsc.org

Stereoisomeric Considerations (where applicable)

Stereoisomerism arises in molecules that have the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of their atoms. For this compound, stereoisomerism is a key consideration.

The carbon atom at position 4 (C4), to which the hydroxyl group is attached, is a chiral center. This is because it is bonded to four different groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

The C3a carbon atom of the indazole ring system

The C5 carbon atom of the cyclohexane ring

Due to the presence of this chiral center, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as the (R)- and (S)-enantiomers. These stereoisomers will have identical physical properties such as melting point and boiling point but will rotate plane-polarized light in opposite directions.

Derivatives and Analogs of 4,5,6,7 Tetrahydro 2h Indazol 4 Ol for Chemical Exploration

Design and Synthesis of Substituted 4,5,6,7-Tetrahydro-2H-indazole Derivatives

The design and synthesis of substituted 4,5,6,7-tetrahydro-2H-indazole derivatives leverage a variety of synthetic methodologies, ranging from classical condensation reactions to modern catalyzed processes. A primary strategy involves the reaction of a suitable cyclohexanone (B45756) precursor with hydrazine (B178648) or its derivatives.

One notable method involves the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate (B1144303) to yield novel 4,5,6,7-tetrahydro-2H-indazole derivatives. researchgate.net Interestingly, substituting hydrazine hydrate with phenylhydrazine (B124118) in this reaction leads to the formation of hydrazones rather than the cyclized indazole product. researchgate.net Another established route is the condensation of a 2-(hydroxymethylene)cyclohexanone-4-carboxylate with a phenylhydrazine to create series of 1-aryl- and 2-aryl-4,5,6,7-tetrahydro-1H- and -2H-indazole-5-carboxylic acids. researchgate.net

The synthesis of new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been accomplished through the reaction of benzylidene tetralones with hydrazine in acetic acid. nih.gov This approach highlights the construction of the tricyclic pyrazole (B372694) core via the reaction of α,β-unsaturated ketones with hydrazines. nih.gov

Modern synthetic approaches offer efficient and regioselective construction of the 2H-indazole scaffold. One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles have been used to synthesize 2H-indazole derivatives from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a green solvent. organic-chemistry.org Another innovative one-pot strategy involves an organophosphorus-silane system, where an ortho-imino-nitrobenzene substrate, generated in situ, undergoes reductive cyclization to afford the substituted 2H-indazole. organic-chemistry.orgresearchgate.netfu-berlin.de This method employs a phospholene-mediated N-N bond formation to access the 2H-indazoles. researchgate.netfu-berlin.de

Structure-guided design has also been a powerful tool in developing specific derivatives. Starting from a known indazole series of inhibitors, X-ray crystallography and solubility forecast indices have guided the evolution of a series of tetrahydroindazole (B12648868) inhibitors with improved potency and selectivity. nih.gov This approach led to the identification of a selectivity pocket and appropriate lipophilic substituents to occupy this space, demonstrating a sophisticated method for derivative design. nih.gov

Table 1: Selected Synthetic Routes for Substituted Tetrahydro-2H-indazole Derivatives

Starting MaterialsReagentsResulting Derivative TypeCitation(s)
N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamidesHydrazine HydrateSubstituted 4,5,6,7-tetrahydro-2H-indazoles researchgate.net
2-(Hydroxymethylene)cyclohexanone-4-carboxylatePhenylhydrazine2-Aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids researchgate.net
Benzylidene tetralonesHydrazine / Acetic Acid6-Nitro/6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles nih.gov
2-Bromobenzaldehydes, Primary Amines, Sodium AzideCopper(I) Oxide NanoparticlesSubstituted 2H-indazoles organic-chemistry.org
ortho-Nitrobenzaldehydes, Primary AminesOrganophosphorus/Silane SystemSubstituted 2H-indazoles organic-chemistry.orgresearchgate.netfu-berlin.de

Incorporation of the Tetrahydroindazole Moiety into Complex Polyheterocyclic Structures

The 4,5,6,7-tetrahydro-2H-indazole core is a valuable synthon for constructing more complex polyheterocyclic systems. Its inherent functionalities provide reactive handles for annulation and fusion reactions, leading to novel molecular frameworks.

A significant example is the single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.govfigshare.comnih.gov This method utilizes 2-formyl dialkylanilines as precursors, which, upon reaction with hydroxylamine, undergo an unexpected cyclization involving an exchange of the N–O bond of an intermediate oxime for the N–N bond of the final heterocycle. nih.gov This reaction provides straightforward access to the fused tricyclic system found in natural products like nigeglanine (B1252215) hydrobromide. nih.govfigshare.com

The general principle of using ketone-bearing heterocyclic scaffolds as starting points for polyheterocyclic structures is well-established. nih.gov For instance, the ketone functionality on the tetrahydro-scaffold can be a site for further ring closures. While demonstrated on the analogous 4,5,6,7-tetrahydroindol-4-one, techniques like intramolecular Friedel-Crafts acylation can be envisioned to build additional fused rings onto the tetrahydroindazole system. nih.gov

Synthesis of Fused Ring Systems (e.g., Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles)

Fusing additional heterocyclic rings, such as thiazole (B1198619), thiazine (B8601807), or thiazepine, onto the 2H-indazole framework generates novel chemical entities with potential for unique chemical and biological properties.

Thiazolo-2H-indazoles: The synthesis of thiazole rings is commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with a thioamide or thiourea (B124793). nih.gov Applying this to the tetrahydroindazole scaffold would require the preparation of an α-haloketone derivative of 4,5,6,7-tetrahydro-2H-indazol-4-one. Subsequent reaction with a thiourea would yield a thiazolo-fused indazole. Another approach involves the condensation of a compound containing a dithiooxamide (B146897) group with an aldehyde-functionalized indazole, a method successfully used to create thiazolo[5,4-d]thiazoles. nih.gov

Thiazino- and Thiazepino-2H-indazoles: The synthesis of six-membered thiazine rings and seven-membered thiazepine rings fused to the indazole core is less commonly reported but can be conceptualized through established synthetic routes. For example, a [4+2] cycloaddition reaction involving a diene-functionalized indazole and a sulfur-containing dienophile could construct a fused thiazine ring. Alternatively, intramolecular cyclization of a suitably substituted indazole bearing both an amine and a sulfonyl chloride or a related functional group could be employed to form these larger fused rings.

Table 2: General Strategies for Fused Heterocyclic Systems on the 2H-Indazole Scaffold

Fused Ring SystemGeneral Synthetic StrategyRequired Indazole PrecursorCitation for Analogy
Thiazolo Hantzsch Synthesisα-Haloketone derivative of tetrahydro-2H-indazol-4-one nih.gov
Thiazolo Condensation ReactionAldehyde-functionalized indazole (with Dithiooxamide) nih.gov
Thiazino [4+2] CycloadditionDiene-functionalized indazole nih.gov
Thiazepino Intramolecular CyclizationIndazole with amino and thio-reactive functional groupsN/A

Development of Chemical Libraries Based on the Scaffold

The development of chemical libraries allows for the high-throughput screening of millions of compounds to accelerate drug discovery. nih.gov The 4,5,6,7-tetrahydro-2H-indazole scaffold is an ideal core for such libraries due to its synthetic tractability and proven biological relevance.

Methodologies like the "libraries from libraries" approach and positional scanning synthetic combinatorial libraries (PS-SCL) are powerful tools for this purpose. nih.govnih.gov A scaffold-ranking library can be used to rapidly assess different core structures, and once a promising scaffold like tetrahydroindazole is identified, a positional scanning library can be created to explore the impact of different functional groups at various positions of diversity. nih.gov

A practical example of a focused library development is the evolution of a series of tetrahydroindazole-based Interleukin-2 inducible T-cell kinase (ITK) inhibitors. nih.gov In this work, a systematic exploration of substituents on the tetrahydroindazole core was performed, guided by structural biology and property-based design, to create a library of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov The diverse synthetic routes available for the tetrahydroindazole core, as detailed in section 5.1, provide the chemical foundation necessary to generate large and structurally diverse libraries for screening against a multitude of biological targets.

Computational and Theoretical Studies on 4,5,6,7 Tetrahydro 2h Indazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5,6,7-Tetrahydro-2H-indazol-4-ol at the atomic level. These computational methods allow for the detailed analysis of its electronic structure, geometry, and the energetic landscapes of its various forms.

Electronic Structure and Molecular Geometry Analysis

The electronic structure and molecular geometry of this compound are determined by the arrangement of its constituent atoms and the distribution of electron density. The molecule consists of a fused ring system: a pyrazole (B372694) ring and a cyclohexanol (B46403) ring. The geometry of a molecule can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory, which states that electron pairs surrounding a central atom will arrange themselves to minimize repulsion. youtube.comchadsprep.comokstate.edu

Density Functional Theory (DFT) calculations are often employed to obtain a more precise understanding of the electronic structure. researchgate.netrsc.orgepstem.netbiolscigroup.us These calculations can provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Energetic Analysis of Tautomeric Forms and Conformers

Tautomerism is a key feature of indazole derivatives, where the molecule can exist in different isomeric forms that readily interconvert. nih.govresearchgate.netdoaj.orgnih.gov For this compound, annular tautomerism involving the pyrazole ring is of particular interest, leading to the 1H- and 2H-tautomers. Additionally, keto-enol tautomerism can occur involving the hydroxyl group and the adjacent methylene (B1212753) group.

Computational studies, using methods like ab initio Hartree-Fock and DFT, have been performed on related tetrahydro-4H-indazol-4-one derivatives to determine the relative stabilities of their tautomeric forms. nih.govresearchgate.netdoaj.org These studies have shown that while the 1H-tautomer is often the most stable, the relative stability can be influenced by substituents on the ring system. nih.gov For instance, in some substituted indazoles, the 2H-tautomer has been found to be more stable. nih.gov The energy differences between tautomers are often small, and the equilibrium can be influenced by the solvent. nih.gov

The puckered nature of the cyclohexanol ring also gives rise to different conformers, such as chair and boat conformations. Energetic analysis helps to identify the most stable conformer, which is crucial for understanding the molecule's interactions with biological targets.

Prediction of Physicochemical Properties

Computational methods are widely used to predict the physicochemical properties of molecules, which are important for drug development.

PropertyPredicted ValueMethod
LogP (Octanol-Water Partition Coefficient) 0.1XlogP (predicted) uni.lu
Topological Polar Surface Area (TPSA) 49.6 ŲComputed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed

These properties provide an indication of the molecule's likely absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, LogP is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. TPSA is related to a molecule's polarity and its ability to form hydrogen bonds, which influences its solubility and permeability.

Mechanistic Investigations through Computational Modeling

Computational modeling can elucidate the reaction pathways and transition states involved in the synthesis of this compound and its derivatives. For example, the synthesis of 2,3-disubstituted tetrahydro-2H-indazoles has been studied, and computational methods can help to understand the regioselectivity of such reactions. nih.govunito.it By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism and optimize reaction conditions to favor the desired product.

Molecular Docking and Protein Binding Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This is particularly useful in drug design for predicting how a ligand, such as a derivative of this compound, might bind to a protein receptor.

Derivatives of the 4,5,6,7-tetrahydro-2H-indazole scaffold have been investigated as potential anti-inflammatory agents by targeting the cyclooxygenase (COX) enzymes. nih.govnih.gov Docking studies have been used to identify potential lead compounds by predicting their binding energies and modes of interaction within the active site of COX-2. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of Scaffold Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orgresearchgate.netanalis.com.mynih.govmdpi.com

SAR analyses of 4,5,6,7-tetrahydro-2H-indazole derivatives have provided insights into the structural requirements for their biological activities. For example, in the context of anti-inflammatory activity, the nature and position of substituents on the indazole ring have been shown to be critical. researchgate.net

QSAR models use statistical methods to correlate physicochemical or structural descriptors of a series of compounds with their biological activities. wikipedia.orgnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For related heterocyclic systems, QSAR studies have shown that factors like steric and electrostatic interactions are key determinants of enzyme-ligand binding. nih.gov For instance, a QSAR study on isoindole derivatives as COX-2 inhibitors revealed the importance of atomic polarizability, hydrogen-bond donors, and the energy of the HOMO. nih.gov

Applications in Chemical Synthesis and Materials Science

Role of 4,5,6,7-Tetrahydro-2H-indazol-4-ol as a Synthetic Building Block

No specific information is available in the reviewed literature regarding the direct use of this compound as a synthetic building block. However, the broader class of tetrahydroindazoles is utilized in the synthesis of more complex molecules. researchgate.net

Intermediates for the Preparation of Advanced Organic Compounds

While there are no specific examples of this compound being used as an intermediate, the tetrahydroindazole (B12648868) core is a component in various advanced organic compounds, including those with potential biological activity. researchgate.net

Utilization in Coordination Chemistry (e.g., Ligand Design for Metal Complexes)

The nitrogen-containing heterocyclic system of indazoles, including tetrahydro-derivatives, makes them suitable candidates for ligands in coordination chemistry. researchgate.net The specific coordination chemistry of this compound has not been reported.

Precursors for Specialized Chemical Materials

There is no information available on the use of this compound as a precursor for specialized chemical materials.

Analytical and Spectroscopic Characterization of 4,5,6,7 Tetrahydro 2h Indazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4,5,6,7-Tetrahydro-2H-indazol-4-ol in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct protons and their connectivity. Key features for this compound include signals for the pyrazole (B372694) ring proton, the methine proton attached to the hydroxyl-bearing carbon (C4), and the methylene (B1212753) protons of the saturated ring. The signals for the N-H proton of the pyrazole ring and the O-H proton are typically broad and their chemical shifts are solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, distinct signals are expected for the carbons of the pyrazole ring, the hydroxyl-bearing C4 carbon (typically in the range of 60-70 ppm), and the aliphatic carbons of the cyclohexene (B86901) moiety.

2D NMR Techniques: Advanced 2D NMR experiments are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Detailed NMR data for various indazole derivatives have been reported, providing a reference for spectral interpretation. nih.govipb.pt

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indazole Derivatives Note: These are typical chemical shift ranges. Actual values may vary based on solvent and specific substitution patterns.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyrazole N-H12.0 - 13.0 (broad)-
Pyrazole C-H7.0 - 8.2110 - 142
CH-OH (C4)3.8 - 4.860 - 70
CH₂ (C5, C6, C7)1.5 - 3.020 - 40
OH1.0 - 5.0 (broad)-

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. researchgate.net

MS and HRMS: Using soft ionization techniques like Electrospray Ionization (ESI), this compound typically exhibits a prominent protonated molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which is used to confirm the elemental formula.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule under electron impact (EI) or collision-induced dissociation (CID) include:

Loss of Water: A neutral loss of 18 Da ([M+H-H₂O]⁺) is a characteristic fragmentation for alcohols.

Ring Cleavage: The saturated cyclohexene ring can undergo cleavage, leading to various fragment ions.

Retro-Diels-Alder Reaction: Cleavage of the six-membered ring can occur, a common pathway for cyclohexene systems.

Metabolic studies on related tetrahydroindazoles using LC-MS/MS have identified monohydroxylation on the tetrahydroindazole (B12648868) ring as a key transformation, demonstrating the utility of MS in tracking molecular changes. acs.org

LC-MS: The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is invaluable for the analysis of reaction mixtures, purity assessment, and metabolic studies. acs.orggoogle.com It allows for the separation of the target compound from impurities, with the mass spectrometer providing definitive identification of each separated component.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₁₀N₂O, MW: 138.17)

Ion m/z (Predicted) Description
[M+H]⁺139.0866Protonated Molecular Ion
[M+Na]⁺161.0685Sodium Adduct
[M+H-H₂O]⁺121.0760Loss of water from the alcohol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. nih.govgoogle.com The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200 - 3600 (Broad)
N-H (Pyrazole)Stretching3100 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C=N, C=C (Pyrazole)Stretching1500 - 1620
C-O (Alcohol)Stretching1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. rsc.orgnih.gov The indazole ring system constitutes the primary chromophore in this molecule. The absorption maxima (λmax) and molar absorptivity are sensitive to the solvent and the presence of substituents on the ring system. researchgate.net The spectrum is useful for quantitative analysis and for monitoring reactions involving the chromophore.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, offering unambiguous proof of the molecular structure. While the specific crystal structure of the parent this compound may not be publicly available, the technique has been instrumental in characterizing its derivatives. nih.gov For example, crystal structures of substituted tetrahydroindazoles have been solved, revealing details of the molecular conformation and intermolecular interactions, such as hydrogen bonding. acs.orgmdpi.com This information is crucial for understanding structure-activity relationships and for guiding the design of new derivatives. nih.gov Analysis of related heterocyclic compounds has shown they can crystallize in various systems, such as monoclinic or triclinic, with specific space groups like P2₁ or P-1. mdpi.com

Chromatographic and Separation Techniques (e.g., HPLC, UPLC, GC, Silica (B1680970) Gel Chromatography)

Chromatographic techniques are essential for the purification, separation, and analytical assessment of this compound and its derivatives.

Silica Gel Chromatography: This is a standard and widely used method for the preparative purification of the compound and its synthetic intermediates. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound from the silica gel column. google.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for assessing the purity of the final compound and for quantitative analysis. Reversed-phase chromatography is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. acs.org Gradient elution, for instance with a mixture of acetonitrile (B52724) and water or an aqueous buffer, is often used to achieve efficient separation. acs.orgnih.gov

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives. Due to the polarity and low volatility of the title compound (owing to the -OH and N-H groups), derivatization to a more volatile species may be required for optimal analysis. sigmaaldrich.com GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification. google.comnih.gov

Table 4: Common Chromatographic Methods for Tetrahydroindazole Derivatives

Technique Stationary Phase Typical Mobile Phase Application
Silica Gel ChromatographySilica GelHexane/Ethyl AcetatePreparative Purification
HPLC/UPLCC18Acetonitrile / Water (with additives)Purity Analysis, Quantification
GC/GC-MSPhenyl-dimethylpolysiloxane (e.g., HP-5ms)Helium (Carrier Gas)Separation and Identification of volatile derivatives

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-Tetrahydro-2H-indazol-4-ol, and how is its structural integrity confirmed?

The synthesis typically involves cyclization reactions under controlled conditions. For example, derivatives of tetrahydroindazoles are synthesized using solvents like DCM, DMF, or THF, followed by purification via column chromatography with gradients of ethyl acetate, dichloromethane, or methanol . Structural confirmation employs 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups. ESI-MS analysis further validates ionization patterns .

Q. How are solubility and solvent compatibility assessed for this compound in pharmacological studies?

Solubility is evaluated using the Prima HT System, where the compound is dissolved in Milli-Q water (pH 7.4) and analyzed spectrophotometrically at specific wavelengths. Kinetic solubility studies involve incubating the compound in phosphate buffer and measuring dissolution rates with automated systems like TECAN IVO . Compatibility with solvents such as ethanol or DMSO is tested for stability over 24–72 hours.

Q. What chromatographic methods are optimal for purifying this compound derivatives?

Reverse-phase column chromatography with gradients of water/acetonitrile or methanol is commonly used. Normal-phase silica gel chromatography with ethyl acetate/hexane mixtures (e.g., 1:3 ratio) is effective for separating polar derivatives. Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives as DHODH inhibitors?

SAR studies focus on modifying substituents at the indazole core. For instance, introducing fluorophenyl or tetrahydroimidazo[1,5-a]pyridine groups enhances binding to human dihydroorotate dehydrogenase (DHODH). Relative activity (RA) is measured against reference standards (e.g., caffeine) using enzyme inhibition assays. Water solubility and logP values are correlated with cellular permeability to prioritize lead compounds .

Q. What strategies enable the use of this compound as a precursor for polyheterocyclic systems?

The tetrahydroindazole scaffold serves as a key intermediate in multicomponent reactions. For example, it participates in Pd-catalyzed C-H functionalization to form tricyclic indoles or benzimidazoles. Reaction conditions (e.g., 40°C in ethanol with Fe3_3O4_4@FU nanoparticle catalysts) are optimized to achieve high yields and regioselectivity .

Q. How should researchers address discrepancies in bioactivity data across derivatives?

Contradictions in activity (e.g., high enzyme inhibition but low cellular efficacy) may arise from poor solubility or off-target interactions. Mitigation strategies include:

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400) or prodrug design.
  • Selectivity profiling : Kinase panel screens to identify off-target effects.
  • Metabolic stability assays : Liver microsome studies to assess degradation pathways .

Methodological Considerations

Q. What analytical techniques resolve stereochemical ambiguities in tetrahydroindazole derivatives?

Chiral HPLC with amylose- or cellulose-based columns separates enantiomers. Absolute configuration is determined via X-ray crystallography or by comparing experimental circular dichroism (CD) spectra with computational models .

Q. How are reaction intermediates monitored in complex syntheses involving this compound?

TLC (silica gel GF254) with ethyl acetate/hexane eluents tracks reaction progress. For air-sensitive intermediates, in situ FTIR or 19^{19}F NMR (if fluorine-containing) provides real-time monitoring .

Q. What safety protocols are recommended for handling tetrahydroindazole derivatives?

Due to potential irritancy (Skin Irrit. Category 2), use PPE (gloves, goggles) and work in fume hoods. Waste disposal follows EPA guidelines for nitrogen-containing heterocycles. Stability studies under humidity (40–75% RH) and thermal stress (25–60°C) ensure safe storage .

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Reactant of Route 1
4,5,6,7-Tetrahydro-2h-indazol-4-ol
Reactant of Route 2
4,5,6,7-Tetrahydro-2h-indazol-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.